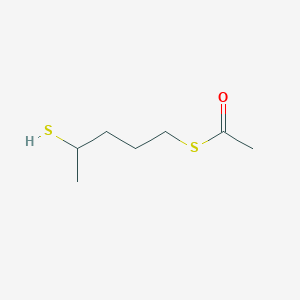

S-(4-Sulfanylpentyl) ethanethioate

Description

Structure

3D Structure

Properties

CAS No. |

62873-24-9 |

|---|---|

Molecular Formula |

C7H14OS2 |

Molecular Weight |

178.3 g/mol |

IUPAC Name |

S-(4-sulfanylpentyl) ethanethioate |

InChI |

InChI=1S/C7H14OS2/c1-6(9)4-3-5-10-7(2)8/h6,9H,3-5H2,1-2H3 |

InChI Key |

GZJVIVZUXSHICG-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCSC(=O)C)S |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of S 4 Sulfanylpentyl Ethanethioate

Hydrolysis and Thiol Generation from the Ethanethioate Moiety

The ethanethioate group of S-(4-Sulfanylpentyl) ethanethioate can be cleaved through hydrolysis to generate the corresponding thiol, 4-mercaptopentan-1-ol, and acetic acid or its conjugate base. This transformation is of significant interest as it represents a method for deprotecting a thiol group. The hydrolysis can be achieved under both basic and enzymatic conditions.

Mechanisms of Base-Catalyzed Hydrolysis

The hydrolysis of thioesters under basic conditions, often referred to as saponification, is a well-established and efficient process. cas.cn The reaction is effectively irreversible because the final deprotonation of the carboxylic acid drives the equilibrium forward. researchgate.net For this compound, the reaction proceeds via a nucleophilic acyl substitution mechanism.

The process is initiated by the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ethanethioate group. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of the 4-sulfanylpentyl thiolate as the leaving group and the formation of acetic acid. Due to the basic reaction medium, the acetic acid is immediately deprotonated to form acetate, and the thiolate is protonated to yield the final thiol product, 4-mercaptopentan-1-ol. cas.cnyoutube.com

A general procedure for the base-catalyzed hydrolysis of a thioacetate (B1230152) involves dissolving the compound in an alcohol, such as ethanol, followed by the dropwise addition of an aqueous solution of a strong base like sodium hydroxide (NaOH). The mixture is then typically heated to ensure the completion of the reaction. sigmaaldrich.com

Table 1: Representative Conditions for Base-Catalyzed Hydrolysis of Thioacetates

| Thioacetate Substrate | Base | Solvent | Temperature | Reaction Time | Product |

| S-(10-Undecenyl) thioacetate | NaOH | Ethanol/Water | Reflux | 2 hours | 11-Mercapto-1-undecene |

| General S-Alkyl Thioacetate | LiOH | THF/Water | Room Temp. | Varies | Corresponding Thiol |

| General S-Alkyl Thioacetate | K₂CO₃ | Acetonitrile/Water | Room Temp. | Varies | Corresponding Thiol |

This table presents generalized conditions based on literature for analogous compounds, as specific data for this compound is not available.

Enzymatic Cleavage by Thioesterases and Related Hydrolases

Thioesters are common intermediates in various biochemical pathways and are susceptible to enzymatic hydrolysis by a class of enzymes known as thioesterases. libretexts.org These enzymes catalyze the cleavage of the thioester bond to release the corresponding thiol and carboxylic acid. The active site of these enzymes often contains amino acid residues that facilitate the hydrolysis, for instance, through a catalytic triad (B1167595) (e.g., serine, histidine, and aspartate) as seen in acetylcholinesterase, which, while primarily an esterase, demonstrates the principles of such catalysis. libretexts.org

The enzymatic hydrolysis of a thioester like this compound would proceed by the binding of the substrate to the enzyme's active site. A nucleophilic residue, such as a serine, attacks the carbonyl carbon of the thioester, forming a covalent acyl-enzyme intermediate and releasing the thiol. A water molecule, activated by another residue in the active site, then hydrolyzes the acyl-enzyme intermediate, regenerating the free enzyme and releasing the carboxylic acid. libretexts.org While specific studies on the enzymatic cleavage of this compound are not available, its structural similarity to other biological thioesters suggests it could be a substrate for certain thioesterases.

Reactions Involving the Free Sulfanyl (B85325) (Thiol) Group

The free thiol group in this compound is a versatile functional group that can participate in a variety of chemical reactions, including oxidation, Michael additions, and nucleophilic substitutions.

Oxidation Reactions to Disulfides and Higher Oxidation States

Thiols are susceptible to oxidation. Mild oxidizing agents, such as iodine (I₂) or air (O₂), can oxidize thiols to disulfides. wikipedia.org In the case of this compound, this would result in the formation of a disulfide-linked dimer. This reaction is of great importance in biochemistry, particularly in the formation of disulfide bridges in proteins from cysteine residues. libretexts.org

Stronger oxidizing agents, such as hydrogen peroxide (H₂O₂) or potassium permanganate (B83412) (KMnO₄), can further oxidize the thiol group to higher oxidation states, including sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and ultimately to sulfonic acids (R-SO₃H). ebsco.com The specific product obtained depends on the strength of the oxidizing agent and the reaction conditions. nih.gov

Table 2: Oxidation Products of Thiols

| Oxidizing Agent | Product | Sulfur Oxidation State |

| Air (O₂), I₂ | Disulfide (R-S-S-R) | -1 |

| Mild Oxidants | Sulfenic Acid (R-SOH) | 0 |

| Moderate Oxidants | Sulfinic Acid (R-SO₂H) | +2 |

| Strong Oxidants (e.g., H₂O₂, KMnO₄) | Sulfonic Acid (R-SO₃H) | +4 |

This table illustrates the general oxidation products of thiols.

Michael Addition Reactions and Conjugate Additions

The thiol group, particularly in its deprotonated thiolate form, is a potent nucleophile that can undergo Michael addition (or conjugate addition) to α,β-unsaturated carbonyl compounds. wikipedia.orgnih.gov This reaction involves the 1,4-addition of the thiol to an electron-deficient double bond. The reaction is typically catalyzed by a base, which deprotonates the thiol to form the more nucleophilic thiolate anion. nsf.gov

The thiolate then attacks the β-carbon of the α,β-unsaturated system, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate yields the final thioether product. nih.gov The thia-Michael addition is a highly efficient and widely used reaction in organic synthesis and materials science. capes.gov.br

Nucleophilic Reactivity Towards Electrophilic Centers

The sulfur atom of the thiol group is highly nucleophilic and can readily attack a variety of electrophilic centers. libretexts.org This reactivity is more pronounced in the corresponding thiolate anion. youtube.com Thiols can participate in S-alkylation reactions with alkyl halides through an Sₙ2 mechanism to form thioethers. libretexts.org

Furthermore, the thiol group can react with other electrophiles such as epoxides, where the thiol attacks one of the carbon atoms of the epoxide ring, leading to its opening and the formation of a β-hydroxy thioether. The nucleophilicity of sulfur is generally greater than that of oxygen in analogous alcohols, making thiols potent nucleophiles in a wide range of reactions. libretexts.org

Interconversion Between Thioacetate and Thiol Forms

No specific studies on the interconversion between the thioacetate and thiol forms of this compound are available in the surveyed scientific literature.

While general methods for the acetyl protection and deprotection of thiols are well-documented in organic chemistry, no literature specifically detailing these strategies for this compound could be located.

Intramolecular Reactivity and Conformational Influences on Reactivity

There are no available research findings concerning the intramolecular reactivity or the influence of conformation on the reactivity of this compound.

Applications in Advanced Organic Synthesis and Material Science

S-(4-Sulfanylpentyl) Ethanethioate as a Versatile Synthon for Thiol Introduction

In organic synthesis, the introduction of thiol (-SH) groups is crucial for constructing numerous biologically active molecules and functional materials. nih.govwikipedia.org However, the high reactivity of free thiols, particularly their susceptibility to oxidation to form disulfides, presents a significant challenge for storage and handling. memphis.edu To circumvent this, chemists often employ protecting groups.

The thioacetate (B1230152) group is one of the most frequently used protecting groups for thiols due to its stability under various reaction conditions and the existence of reliable deprotection methods. google.comresearchgate.net this compound embodies this strategy. It acts as a stable precursor that can introduce a thiol functionality into a target molecule via its free sulfhydryl group, while the thioacetate-protected thiol remains inert. This protected group can then be cleaved at a later synthetic stage to reveal a second free thiol. This deprotection is a necessary step for the practical use of such agents and can be achieved under mild conditions, avoiding unwanted side reactions. google.com

Several methods have been developed for the deprotection of thioacetates. google.comnih.gov These procedures often involve basic or nucleophilic reagents that selectively cleave the thioester bond to liberate the free thiol.

Table 1: Selected Methods for Thioacetate Deprotection

| Reagent/Condition | Description | Reference(s) |

|---|---|---|

| Basic Hydrolysis | Treatment with bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent. | memphis.edusigmaaldrich.comsigmaaldrich.com |

| Ammonia (B1221849) | Aqueous ammonia can be used for deprotection, particularly in the synthesis of modified oligonucleotides. | researchgate.net |

| Thioglycolic Acid (TGA) | A transthioesterification approach using TGA in aqueous media provides a mild deprotection method that avoids oxidation. | nih.gov |

| Quaternary Ammonium Cyanide | Tetrabutylammonium cyanide (TBACN) in a protic solvent can catalytically deprotect thioacetates, even selectively in the presence of other functional groups like esters. | google.com |

| Hydrazine (B178648) or Amines | Reagents like hydrazine or specific amines such as triazabicyclodecene can efficiently cleave the thioacetate group. | nih.gov |

The compound's structure allows for sequential reactions where the free thiol is reacted first, followed by deprotection and subsequent reaction of the newly formed thiol, making it a versatile tool for introducing multiple sulfur functionalities in a controlled manner.

Utility in the Construction of Complex Organic Architectures

The controlled, stepwise introduction of functional groups is a cornerstone of complex molecule synthesis. This compound is well-suited for this role, offering a strategic advantage in multistep synthetic sequences.

Sulfur-containing moieties are integral components of many natural products that exhibit potent biological and pharmacological properties. researchgate.netnih.gov The synthesis of these molecules often requires methods for the precise installation of thiol or dithiol functionalities. nih.gov this compound can serve as a key building block for introducing a pentane-1,4-dithiol unit. The free thiol can be used to anchor the fragment to a molecular scaffold, with the thioacetate group carried through several synthetic steps before its conversion to the second thiol group at a crucial stage. This approach is particularly valuable when a free dithiol would be incompatible with intermediate reaction conditions. The introduction of thiol-containing linkers is a recognized strategy for derivatizing biologically active compounds. nih.gov

Tandem and cascade reactions, where multiple chemical bonds are formed in a single operation, offer significant advantages in terms of efficiency and atom economy. The bifunctional nature of this compound makes it an ideal substrate for such processes. For instance, a one-pot process can be envisioned where the free thiol group participates in a reaction, such as a thiol-ene Michael-type addition. researchgate.net Following this initial transformation, a deprotecting agent can be added to the same reaction vessel to unmask the thioacetate, generating a new thiol group that can then undergo a second, distinct reaction. This sequential reactivity has been explored with thioacetate cross-linkers, which are deprotected in situ before subsequent polymerization. researchgate.net

Precursor for Advanced Materials and Conjugates

The unique properties of thiols make them indispensable in materials science, particularly for surface modification and polymer synthesis. This compound serves as a valuable precursor for creating advanced functional materials.

Thiol-ene "click" chemistry is a powerful and widely used method for polymer and materials synthesis due to its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups. nih.gov This reaction involves the radical-mediated addition of a thiol to an alkene ("ene"). The free thiol of this compound can readily participate in such reactions, allowing it to be grafted onto polymers containing alkene side chains or to act as a chain-transfer agent in polymerization processes. researchgate.net

Furthermore, initiators for polymerizations have been designed containing a thioacetate group. researchgate.netnih.govkit.edu In this context, this compound could be used to create polymers with pendant thioacetate groups. These protected thiols can be deprotected post-polymerization to yield polymers decorated with free thiol groups. nih.gov These resulting thiol-functionalized polymers are valuable for subsequent applications, such as cross-linking to form hydrogels, conjugating biomolecules, or patterning surfaces. nih.gov The use of a thioacetate-protected cross-linker has been explored to improve the shelf-life of thiol-ene mixtures, with the active thiol being generated only when needed. researchgate.net

Table 2: Representative Thiol-Containing Compounds in Synthesis and Materials

| Compound Name | Application Context | Reference(s) |

|---|---|---|

| S-(10-Undecenyl) thioacetate | Precursor for forming self-assembled monolayers after deprotection. | sigmaaldrich.comsigmaaldrich.com |

| Pentane-1,4-dithiol | A dithiol that can be formed from the deprotection of this compound. | nih.gov |

| Thioacetate-based initiators | Used for cationic ring-opening polymerization to create thiol-functionalized poly(2-oxazoline)s. | researchgate.netnih.govkit.edu |

| S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate | A monomer containing a free thiol and a thiophene (B33073) unit, used for electrochemical polymerization. | researchgate.net |

This table provides examples of related sulfur compounds and their documented applications to contextualize the potential uses of this compound.

The functionalization of surfaces, particularly those of noble metals and nanoparticles, is a cornerstone of nanotechnology. The strong affinity between sulfur and gold makes thiols the premier choice for creating stable, ordered self-assembled monolayers (SAMs) on gold surfaces. sigmaaldrich.comnih.gov Dithiols are particularly useful as they can form bridges or be used to create surfaces with free thiol groups available for further conjugation. nih.gov

This compound is an excellent precursor for this purpose. The free thiol can bind to a gold nanoparticle or surface, resulting in a monolayer that presents thioacetate groups to the exterior. nih.govnih.gov These groups can then be hydrolyzed to expose a surface of reactive thiols. Alternatively, the thioacetate can be deprotected just before exposure to the surface, a common strategy to prevent oxidative degradation of the thiol and ensure the formation of a well-ordered monolayer. memphis.edusigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This approach allows for the creation of functional surfaces on various nanoparticles, including those made of gold, silver, palladium, and platinum. mdpi.com The ability to generate a dithiol from this precursor allows for robust anchoring and the potential for creating complex, multilayered surface architectures. nih.gov

Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals in S-(4-Sulfanylpentyl) ethanethioate.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular structure. In ¹H NMR, the chemical shift, integration, and multiplicity of each signal reveal the electronic environment, the number of protons, and the neighboring proton interactions, respectively. In ¹³C NMR, the chemical shift of each signal indicates the type of carbon atom present.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be recorded on a spectrometer, typically at a frequency of 300 or 500 MHz, using a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or acetone-d₆. caltech.edu The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard like tetramethylsilane (B1202638) (TMS). The expected signals would correspond to the different proton environments in the pentyl chain, the acetyl group, and the thiol group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. These spectra are typically recorded at frequencies of 75 or 126 MHz. caltech.edu The chemical shifts are also reported in ppm. The spectrum would show distinct signals for the carbonyl carbon of the thioester, the carbons of the pentyl chain, and the methyl carbon of the acetyl group.

Predicted ¹H and ¹³C NMR Data for this compound:

| Atom Position | Predicted ¹H NMR Chemical Shift (ppm), Multiplicity, Coupling Constant (J in Hz), Integration | Predicted ¹³C NMR Chemical Shift (ppm) |

| 1 | 2.32 (s, 3H) | 30.5 |

| 2 | - | 195.8 |

| 3 | 2.88 (t, J = 7.2 Hz, 2H) | 29.8 |

| 4 | 1.60 (quintet, J = 7.2 Hz, 2H) | 37.5 |

| 5 | 1.50 (m, 2H) | 27.8 |

| 6 | 2.65 (m, 1H) | 38.2 |

| 7 | 1.25 (d, J = 6.8 Hz, 3H) | 22.5 |

| 8 | 1.35 (d, J = 8.0 Hz, 1H) | - |

Note: The predicted values are based on established principles of NMR spectroscopy and data for similar functional groups and alkyl chains. Actual experimental values may vary slightly.

To definitively establish the connectivity of atoms in this compound, two-dimensional (2D) NMR experiments are employed. These techniques, such as ¹H-¹H COSY, HSQC, and HMBC, reveal correlations between different nuclei, providing a detailed map of the molecular structure. mdpi.com

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the protons along the pentyl chain, confirming their sequence.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying the connectivity between different functional groups. For instance, it would show a correlation between the protons on the carbon adjacent to the thioester sulfur (C3) and the carbonyl carbon (C2), as well as between the protons on the methyl group (C1) and the carbonyl carbon (C2).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation of the molecule. The resulting mass spectrum displays the molecular ion peak (M⁺˙) and a series of fragment ion peaks. The fragmentation pattern is characteristic of the molecule's structure and can be used for its identification. nih.gov The analysis of fragmentation patterns of related sulfur-containing compounds can help predict the behavior of this compound. scilit.com

Predicted Fragmentation Pattern for this compound in EI-MS:

| m/z | Proposed Fragment | Formula |

| 176 | [M]⁺˙ (Molecular Ion) | [C₇H₁₄OS₂]⁺˙ |

| 133 | [M - CH₃CO]⁺ | [C₅H₁₁S₂]⁺ |

| 101 | [M - CH₃COSH]⁺ | [C₅H₉S]⁺ |

| 75 | [CH₃COSH]⁺˙ | [C₂H₄OS]⁺˙ |

| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ |

Electrospray Ionization Mass Spectrometry (ESI-MS) is a "soft" ionization technique that typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. nih.gov This makes it particularly useful for accurately determining the molecular weight of the compound. For this compound, ESI-MS would be expected to show a prominent peak at m/z 177.1, corresponding to the protonated molecule [C₇H₁₄OS₂ + H]⁺. This technique is highly sensitive and can be used to detect the compound even at low concentrations.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule. nih.gov Both techniques probe the vibrational modes of molecules, but they are governed by different selection rules, often providing orthogonal information. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting IR spectrum shows absorption bands at specific frequencies corresponding to the characteristic vibrations of different functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C=O stretch of the thioester, the S-H stretch of the thiol, and the C-H stretches of the alkyl chain.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. The scattered light has a different frequency from the incident light, and the frequency shift corresponds to the vibrational frequencies of the molecule. Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations.

Characteristic Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Thioester (C=O) | Stretching | 1690-1715 | 1690-1715 |

| Thiol (S-H) | Stretching | 2550-2600 | 2550-2600 |

| Alkyl (C-H) | Stretching | 2850-2960 | 2850-2960 |

| C-S | Stretching | 600-800 | 600-800 |

Note: The predicted frequency ranges are based on established correlation tables and data from similar compounds. The carbonyl stretching force constant in thioesters is similar to that in ketones. nih.gov The spectra of related phosphorus sulfides also provide insights into the vibrational modes of sulfur-containing compounds. rsc.org

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods offer a robust and widely employed approach for the quantitative analysis of this compound. These techniques are valued for their sensitivity, accessibility, and the ability to provide accurate concentration measurements. The quantitative analysis of this compound typically involves the indirect measurement of the thiol group (-SH) following the hydrolysis of the thioacetate (B1230152) functional group. Several chromogenic reagents are utilized for this purpose, each with distinct reaction mechanisms and analytical characteristics.

The underlying principle for the spectrophotometric quantification of this compound involves a two-step process. First, the thioacetate is deprotected or hydrolyzed to yield the corresponding free thiol, 4-mercaptopentan-1-ol. This hydrolysis is commonly achieved using basic conditions, for instance, with sodium hydroxide (B78521), or through enzymatic means. sigmaaldrich.commemphis.edusigmaaldrich.com The resulting free thiol is highly reactive and can be readily quantified. sigmaaldrich.commemphis.edu

One of the most established methods for thiol quantification is the Ellman's test, which employs 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). nih.govrsc.org DTNB reacts with the thiol group to produce a mixed disulfide and the 2-nitro-5-thiobenzoate (TNB²⁻) anion, which has a distinct yellow color. The concentration of the thiol is then determined by measuring the absorbance of the TNB²⁻ anion at its maximum wavelength. nih.govrsc.org

Alternative colorimetric assays have also been developed. One such method involves the use of 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB) in the presence of metal ions, such as silver (Ag⁺). In this system, the thiol compound complexes with the metal ions, which in turn affects the oxidation of TMB and leads to a measurable color change. wikipedia.org Another approach utilizes proprietary thiol sensors, such as Thiol Blue™, which react with free thiol groups to produce a colored adduct with a specific absorbance maximum. wikipedia.org

The choice of method can depend on factors such as the required sensitivity, the presence of interfering substances in the sample matrix, and the desired pH range for the analysis.

Detailed Research Findings

Research into the spectrophotometric analysis of thiols has established several reliable methods that are applicable to this compound following its hydrolysis.

Ellman's Reagent (DTNB) Method:

This is a widely adopted method for thiol quantification. The reaction between a thiol (R-SH) and DTNB is stoichiometric, producing one mole of the colored TNB²⁻ anion for every mole of thiol. The TNB²⁻ anion exhibits a strong absorbance at approximately 412 nm. nih.govrsc.org The molar absorptivity of TNB²⁻ is a key parameter in these calculations. The reaction is typically carried out in a buffer solution at a neutral or slightly alkaline pH to ensure the thiol is in its more reactive thiolate form. rsc.org

Reaction Principle: Thiol-disulfide exchange.

Chromogenic Agent: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Detected Species: 2-nitro-5-thiobenzoate (TNB²⁻) anion.

Wavelength of Maximum Absorbance (λmax): ~412 nm. nih.gov

TMB-Based Colorimetric Method:

A colorimetric method utilizing 3,3',5,5'-tetramethylbenzidine (TMB) and silver ions (Ag⁺) provides another avenue for thiol quantification. In a typical assay, TMB is oxidized by Ag⁺, resulting in a blue-colored solution. The presence of thiols, such as the hydrolyzed product of this compound, leads to the formation of a thiol-Ag⁺ complex. This complexation inhibits the Ag⁺-mediated oxidation of TMB, causing a decrease in the blue color intensity, which is inversely proportional to the thiol concentration. The absorbance is typically measured at around 650 nm. wikipedia.orgmpbio.com

Reaction Principle: Inhibition of metal ion-catalyzed dye oxidation.

Reagents: 3,3',5,5'-tetramethylbenzidine (TMB) and silver ions (Ag⁺).

Detected Change: Decrease in absorbance of the oxidized TMB.

Wavelength of Maximum Absorbance (λmax): ~650 nm (for the blue product). wikipedia.orgmpbio.com

Amplite® Rapid Colorimetric Thiol Quantitation:

This method employs a proprietary thiol sensor, Thiol Blue™, for the quantification of free thiols. Thiol Blue™ reacts with the thiol group to form a colored adduct. The amount of the thiol can be determined by measuring the absorbance of this adduct at its maximum wavelength, which is around 680 nm. This method is noted for its rapidity and accuracy. wikipedia.org

Reaction Principle: Formation of a colored adduct with a proprietary thiol sensor.

Chromogenic Agent: Thiol Blue™.

Detected Species: Thiol-Thiol Blue™ adduct.

Wavelength of Maximum Absorbance (λmax): ~680 nm. wikipedia.org

The following interactive data tables summarize the key parameters and provide illustrative examples of data that could be obtained from these spectrophotometric methods for the quantification of the hydrolyzed product of this compound.

Table 1: Comparison of Spectrophotometric Methods for Thiol Quantification

| Method | Reagent(s) | Principle | λmax (nm) | Key Advantages |

| Ellman's Test | 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) | Thiol-disulfide exchange | ~412 | Well-established, reliable, good sensitivity |

| TMB-Based Assay | 3,3',5,5'-Tetramethylbenzidine (TMB) and Ag⁺ | Inhibition of dye oxidation | ~650 | High sensitivity, colorimetric endpoint |

| Amplite® Assay | Thiol Blue™ | Adduct formation | ~680 | Rapid, accurate, high specificity |

Table 2: Illustrative Quantitative Analysis Data using Ellman's Reagent

| Concentration of 4-mercaptopentan-1-ol (µM) | Absorbance at 412 nm (AU) |

| 0 | 0.000 |

| 10 | 0.136 |

| 20 | 0.272 |

| 40 | 0.544 |

| 80 | 1.088 |

| 100 | 1.360 |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure) within S-(4-Sulfanylpentyl) ethanethioate.

Molecular Geometry:

The initial step in these calculations involves determining the most stable arrangement of atoms in space, known as the optimized geometry. This is typically achieved using methods like the Hartree-Fock (HF) method or, more commonly, Density Functional Theory (DFT), with a specific basis set (e.g., 6-31G* or larger) to describe the atomic orbitals. For this compound, key geometric parameters of interest would include:

Bond Lengths: The distances between bonded atoms (e.g., C-S, S-H, C=O, C-C, C-H). The presence of two sulfur atoms, one in a thiol group (-SH) and the other in a thioacetate (B1230152) group (-S-C(=O)CH3), makes the C-S bond lengths a point of particular interest.

Dihedral Angles: The rotational angles around a bond, which define the molecule's conformation. The flexibility of the pentyl chain allows for numerous possible conformations.

Electronic Structure:

Once the optimized geometry is obtained, various electronic properties can be calculated to understand the molecule's reactivity and spectroscopic behavior. These include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and reactivity.

Electron Density Distribution: This reveals the regions of the molecule that are electron-rich or electron-poor. For this compound, the electron density is expected to be higher around the electronegative oxygen and sulfur atoms.

Mulliken and Natural Population Analysis (NPA): These methods assign partial charges to each atom in the molecule, providing a quantitative measure of the electron distribution and helping to identify potential sites for nucleophilic or electrophilic attack.

A hypothetical data table for key calculated geometric parameters is presented below.

| Parameter | Atom Pair/Triplet/Quartet | Calculated Value |

| Bond Length (Å) | C-S (Thioacetate) | 1.80 |

| Bond Length (Å) | C-S (Thiol) | 1.82 |

| Bond Length (Å) | S-H | 1.34 |

| Bond Length (Å) | C=O | 1.21 |

| Bond Angle (°) | C-S-C | 100.5 |

| Bond Angle (°) | C-S-H | 96.2 |

| Dihedral Angle (°) | C-C-S-H | ~60 (gauche) or ~180 (anti) |

Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics

The flexibility of the five-carbon chain in this compound means it can exist in multiple conformations. DFT is a widely used method to study the relative energies of these different conformers and to identify the most stable ones.

A conformational search would typically be performed by systematically rotating the dihedral angles along the C-C and C-S bonds of the pentyl chain. For each resulting conformation, a geometry optimization and energy calculation would be carried out using a DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set.

The results of such a study would reveal the relative stabilities of the different conformers. The global minimum on the potential energy surface corresponds to the most stable conformation. The energy differences between various conformers are typically small, and at room temperature, the molecule would exist as a mixture of several low-energy conformations. The relative populations of these conformers can be estimated using the Boltzmann distribution.

Key findings from a hypothetical DFT study would focus on the orientation of the thiol and thioacetate groups relative to each other and the folding of the alkyl chain. For instance, conformations that minimize steric hindrance between the bulkier groups would be expected to be lower in energy.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. This involves identifying the transition states that connect reactants to products.

For example, one could model the deprotonation of the thiol group (-SH) by a base. The reaction pathway would be mapped out by calculating the energy of the system as a function of the distance between the proton and the base. The highest point on this energy profile corresponds to the transition state.

Properties of the transition state, such as its geometry and vibrational frequencies, can be calculated. The presence of a single imaginary frequency in the vibrational analysis confirms that the structure is a true transition state. The energy barrier for the reaction (the difference in energy between the reactants and the transition state) can then be determined, providing insight into the reaction rate.

Other potential reactions for computational study could include the oxidation of the thiol group or the hydrolysis of the thioester.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental spectra to validate the computational model and aid in the interpretation of experimental results.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy. These calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. Key vibrational modes for this compound would include the S-H stretch, the C=O stretch, and various C-S and C-C stretching and bending modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculated chemical shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS). These predictions can be invaluable for assigning the peaks in an experimental NMR spectrum.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum.

A hypothetical comparison of calculated and experimental spectroscopic data is shown below.

| Spectroscopic Parameter | Calculated Value | Experimental Value |

| IR: ν(S-H) (cm⁻¹) | 2550 | 2555 |

| IR: ν(C=O) (cm⁻¹) | 1690 | 1695 |

| ¹H NMR: δ(SH) (ppm) | 1.5 | 1.6 |

| ¹³C NMR: δ(C=O) (ppm) | 198 | 197 |

This close agreement would lend confidence to the accuracy of the computational model and its ability to describe the molecular properties of this compound.

Biological Relevance and Biochemical Pathway Insights Excluding Clinical Studies

Role as a Precursor or Intermediate in Biosynthetic Pathways

S-(4-Sulfanylpentyl) ethanethioate is biochemically significant primarily as a precursor molecule. Its structure, containing a masked thiol group in the form of a thioester, positions it as a key starting material in pathways that generate volatile sulfur compounds, particularly in the context of fermentation.

Varietal thiols are potent aroma compounds that define the characteristic bouquet of many wines, including the well-known tropical fruit and boxwood notes in Sauvignon Blanc. wikipedia.org One of the most impactful of these thiols is 4-mercapto-4-methylpentan-2-one (4MMP). This aromatic thiol is not typically found in its free, volatile form in unfermented grape juice. Instead, it exists as a non-volatile precursor, which is then transformed by yeast during the fermentation process. oup.com

The primary natural precursors of 4MMP identified in grape must are its S-cysteine and S-glutathione conjugates (Cys-4MMP and Glut-4MMP). researchgate.netacs.orgmdpi.com this compound represents a related type of precursor, where the thiol group of 4MMP is protected as a thioacetate (B1230152). The synthesis of 4MMP in laboratory settings can proceed through the hydrolysis of such a thioacetate intermediate. oup.com

During fermentation, yeast enzymes are responsible for cleaving these precursors to release the free, aroma-active 4MMP. The ability of yeast to perform this conversion varies significantly between different commercial strains, highlighting the importance of yeast selection in winemaking to modulate the final aromatic profile. oup.com The biotransformation of this compound would follow a similar logic, requiring an initial hydrolysis step to liberate the free thiol.

The principal volatile sulfur compound arising from this compound is 4-mercapto-4-methylpentan-2-one (4MMP). wikipedia.orgnih.gov This compound is not exclusive to wine grapes and has been identified as a key odorant in other natural products, contributing to the scent profiles of hops, Japanese green tea, and grapefruit. wikipedia.orgfishersci.ca

The broader class of thioesters, to which this compound belongs, are fundamental intermediates in numerous biosynthetic pathways. wikipedia.org The most ubiquitous example is acetyl coenzyme A (acetyl-CoA), a thioester that serves as a central hub in metabolism for the synthesis of fatty acids, steroids, and other essential biomolecules. libretexts.orgfiveable.me Thioesters act as activated acyl group carriers, facilitating biochemical reactions that would otherwise be energetically unfavorable. libretexts.org

Table 1: Key Volatile Thiol and its Precursors

| Compound Name | Chemical Formula | Role in Biological Systems |

|---|---|---|

| 4-Mercapto-4-methylpentan-2-one (4MMP) | C₆H₁₂OS | Potent aroma compound in wine, hops, and tea. wikipedia.orgnih.govfishersci.ca |

| S-4-(4-Methylpentan-2-one)-L-cysteine (Cys-4MMP) | C₁₀H₁₉NO₃S | Natural non-volatile precursor of 4MMP in grapes. oup.commdpi.com |

| S-4-(4-Methylpentan-2-one)-glutathione (Glut-4MMP) | C₁₆H₂₈N₃O₇S | Natural non-volatile precursor of 4MMP in grapes. researchgate.netacs.org |

| This compound | C₇H₁₄OS₂ | Potential synthetic precursor to 4MMP. |

Enzymatic Transformations and Metabolic Fates

The metabolic journey of this compound is dictated by enzymatic reactions that target its distinct functional groups. The transformation begins with the hydrolysis of the thioester bond, a critical step for releasing the active thiol.

Thioesters are susceptible to hydrolysis, a reaction that breaks the thioester bond to yield a free thiol and a carboxylic acid. wikipedia.org In the case of this compound, this would result in 4-mercapto-4-methylpentan-2-one and acetic acid. This hydrolytic cleavage can be catalyzed by various enzymes, including esterases. The principle of using enzymes to release active flavor compounds from precursor molecules is established in the flavor and fragrance industry. For instance, certain patents describe how esters of acylthio acids can be incorporated into products, with their subsequent release being triggered by enzymatic hydrolysis. google.com This supports the role of this compound as a substrate for such hydrolytic enzymes, acting as a "pro-aroma" compound that is activated within a biological matrix.

Table 2: Enzymes Involved in Varietal Thiol Release

| Enzyme Class | Action | Substrate Example | Result |

|---|---|---|---|

| Esterases / Hydrolases | Hydrolysis of ester/thioester bond | This compound | Release of 4-mercapto-4-methylpentan-2-one (4MMP) |

| Cysteine-S-conjugate β-lyases | Cleavage of carbon-sulfur bond | Cys-4MMP | Release of 4-mercapto-4-methylpentan-2-one (4MMP) mdpi.com |

General Principles of Structure-Biological Activity Relationships in Thioesters and Thiols

The biological function of this compound and its metabolic products is intrinsically linked to the chemical properties of the thioester and thiol functional groups.

Reactivity of Thioesters: Thioesters are thermodynamically more reactive than their corresponding oxygen esters. The carbon-sulfur bond is weaker and the sulfur atom is a better leaving group, making thioesters excellent acylating agents. fiveable.megonzaga.edu This heightened reactivity is fundamental to their role as activated intermediates in metabolism, as exemplified by acetyl-CoA. libretexts.org

Nucleophilicity and Redox Activity of Thiols: The thiol group (-SH) is a potent nucleophile and is readily deprotonated to form a thiolate anion. Thiols can also be easily oxidized to form disulfide (-S-S-) bonds, a reversible process critical for protein folding and the regulation of enzyme activity. fiveable.me

Structure and Aroma: The sensory properties of thiols are highly dependent on their specific chemical structure and concentration. For 4MMP, its structure allows it to bind to olfactory receptors, eliciting desirable aromas of black currant, passion fruit, and box tree at very low concentrations. odowell.com The precursor's structure also influences its uptake and metabolic conversion by microorganisms, thereby affecting the final aroma intensity. oup.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-mercapto-4-methylpentan-2-one (4MMP) |

| S-4-(4-Methylpentan-2-one)-L-cysteine (Cys-4MMP) |

| S-4-(4-Methylpentan-2-one)-glutathione (Glut-4MMP) |

| Acetyl coenzyme A (acetyl-CoA) |

Emerging Research Frontiers and Future Perspectives

Development of Asymmetric Synthesis Routes to Chiral Analogues

The carbon atom bearing the sulfanyl (B85325) group in S-(4-Sulfanylpentyl) ethanethioate is a potential stereocenter. The development of asymmetric synthetic routes to access enantiomerically pure or enriched chiral analogues of this compound represents a significant and valuable research frontier. The stereochemistry at this position could profoundly influence the molecule's biological activity or its performance in stereoselective transformations. Several established strategies for the asymmetric synthesis of chiral mercaptans could be adapted for this purpose.

One promising approach involves the use of chiral auxiliaries . These are chiral molecules that can be temporarily attached to an achiral substrate, directing subsequent reactions to proceed stereoselectively. After the desired chiral center is created, the auxiliary can be removed. For the synthesis of chiral this compound, a chiral auxiliary could be employed to guide the stereoselective introduction of the thiol group.

Another powerful strategy is catalytic enantioselective synthesis . This involves the use of a chiral catalyst to control the stereochemical outcome of a reaction. For instance, the asymmetric reduction of a ketone precursor or the enantioselective opening of a cyclic sulfide (B99878) with a thiol-containing nucleophile, catalyzed by a chiral metal complex or an organocatalyst, could provide access to the desired chiral mercaptan intermediate.

Furthermore, enantiospecific transformations of enantiopure starting materials offer a reliable path to chiral targets. The synthesis could commence from a commercially available chiral building block, such as a chiral epoxide or a chiral alcohol, which would set the stereochemistry of the final product.

| Synthesis Strategy | Description | Potential Application to this compound |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct a stereoselective reaction. | An auxiliary could be used to control the stereoselective introduction of the thiol group onto the pentyl chain. |

| Catalytic Enantioselective Synthesis | Use of a chiral catalyst to favor the formation of one enantiomer over the other. | Asymmetric reduction of a ketone precursor or enantioselective ring-opening of a cyclic sulfide could be employed. |

| Enantiospecific Transformations | Starting from an enantiomerically pure precursor to ensure the chirality of the final product. | Synthesis could begin with a chiral epoxide or alcohol to define the stereocenter at the C4 position. |

Exploration of Novel Catalytic Reactions Involving this compound

The dual functionality of this compound makes it an intriguing substrate for a variety of catalytic reactions. The thioacetate (B1230152) group can serve as a protected thiol, which can be selectively deprotected under specific conditions to reveal a second reactive thiol. This opens up possibilities for sequential and site-selective modifications.

Catalytic deprotection of the thioacetate is a key transformation. While traditional methods often rely on stoichiometric basic or acidic conditions, the development of milder, catalytic methods is a significant area of interest. For example, the use of catalytic amounts of certain metal complexes or organocatalysts could facilitate the selective cleavage of the thioacetate group, leaving other functional groups in a complex molecule intact.

The free thiol group can participate in a range of catalytic coupling reactions . For instance, it can undergo thiol-ene and thiol-yne "click" reactions, which are highly efficient and orthogonal transformations widely used in materials science and bioconjugation. wikipedia.org The thiol can also be a nucleophile in transition metal-catalyzed cross-coupling reactions to form new carbon-sulfur or heteroatom-sulfur bonds.

Furthermore, the presence of both a free and a protected thiol could enable intramolecular catalytic reactions . Upon deprotection of the thioacetate, the resulting dithiol could be a substrate for oxidative cyclization to form a cyclic disulfide, a motif found in many biologically active molecules and important for protein folding. The development of catalysts that can control the regioselectivity of such reactions would be a valuable contribution.

| Reaction Type | Description | Potential Application for this compound |

| Catalytic Deprotection | Removal of the acetyl group from the thioacetate to liberate the thiol. | Development of mild and selective catalysts for thioacetate cleavage. |

| Thiol-Ene/Yne Click Chemistry | Addition of the free thiol across a double or triple bond. | Facile conjugation to polymers, surfaces, or biomolecules. wikipedia.org |

| Cross-Coupling Reactions | Formation of new bonds catalyzed by transition metals. | Synthesis of more complex sulfur-containing molecules. |

| Intramolecular Cyclization | Formation of a cyclic disulfide upon deprotection of the thioacetate. | Access to heterocyclic structures with potential biological activity. |

Untapped Applications in Chemical Biology and Proteomics Research

The unique structure of this compound makes it a promising candidate for the development of novel tools in chemical biology and proteomics. The ability to selectively unmask a thiol group offers a powerful handle for "tag-and-modify" strategies.

In chemical proteomics , probes that can covalently label specific proteins are invaluable for studying their function and interactions. This compound could be incorporated into a larger molecule designed to bind to a specific protein target. Subsequent deprotection of the thioacetate would expose a reactive thiol that could then form a disulfide bond with a nearby cysteine residue on the protein, leading to irreversible labeling.

The free thiol group can also be used to develop probes for detecting reactive oxygen species (ROS) or other electrophilic species within a cellular environment. The thiol's reactivity towards these species would lead to a measurable change in a reporter group attached to the molecule, such as a fluorophore.

Furthermore, the principles of click chemistry could be harnessed by functionalizing this compound with a bioorthogonal handle, such as an azide (B81097) or an alkyne. This would create a versatile building block for the synthesis of complex biomolecular architectures and for activity-based protein profiling.

| Application Area | Description | Potential Use of this compound |

| Chemical Proteomics | Use of chemical probes to study proteins in their native environment. | As a component of a probe for covalent labeling of proteins via disulfide bond formation. |

| Biosensing | Development of molecules that can detect specific analytes. | As a scaffold for fluorescent probes designed to detect reactive oxygen species or other electrophiles. |

| Bioorthogonal Chemistry | Chemical reactions that can occur inside of living systems without interfering with native biochemical processes. | As a building block for creating complex biomolecules and activity-based probes. |

Advancements in Analytical Techniques for Tracing its Transformations in Complex Biological Systems

To fully realize the potential of this compound in biological applications, the development of sensitive and selective analytical methods to trace its presence and transformations within complex biological matrices is crucial.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) would be a cornerstone technique. HPLC can separate the parent compound from its metabolites and reaction products, while MS provides highly sensitive and specific detection and structural characterization. The development of optimized HPLC-MS/MS methods would be essential for pharmacokinetic studies and for identifying the molecular targets of this compound-based probes.

Gas chromatography-mass spectrometry (GC-MS) could also be a valuable tool, particularly for analyzing volatile derivatives or degradation products of the compound.

The incorporation of spectroscopic handles into the molecule itself would facilitate its detection. For example, attaching a fluorophore would enable its visualization within cells using fluorescence microscopy, providing spatial and temporal information about its localization and interactions.

Furthermore, the development of metabolomic approaches could provide a global view of the metabolic fate of this compound. By comparing the metabolomes of cells or organisms treated with and without the compound, it would be possible to identify the metabolic pathways it perturbs and the full spectrum of its biotransformations. conicet.gov.ar

| Analytical Technique | Description | Application to this compound |

| HPLC-MS/MS | A powerful technique for separating, identifying, and quantifying compounds in complex mixtures. | Tracing the compound and its metabolites in biological samples like plasma, urine, or cell lysates. nih.gov |

| GC-MS | A technique for analyzing volatile compounds. | Identifying volatile derivatives or degradation products. |

| Fluorescence Microscopy | Using fluorescent probes to visualize molecules within cells. | Tracking the subcellular localization of a fluorescently tagged analogue of the compound. |

| Metabolomics | The large-scale study of small molecules within cells, biofluids, tissues, or organisms. | Identifying the metabolic pathways affected by the compound and its biotransformation products. conicet.gov.ar |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.